molecular formula C17H18O4 B14199451 2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(2-propenyl)- CAS No. 834867-27-5

2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(2-propenyl)-

Cat. No.: B14199451
CAS No.: 834867-27-5
M. Wt: 286.32 g/mol
InChI Key: MWASBXSXEYSPFL-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(2-propenyl)- is an organic compound with the molecular formula C17H18O4. This compound is a derivative of naphthalene, characterized by the presence of three methoxy groups and a propenyl group attached to the naphthalene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(2-propenyl)- typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene as the starting material.

    Functional Group Introduction: Methoxy groups are introduced at the 4, 5, and 8 positions of the naphthalene ring through methylation reactions.

    Propenyl Group Addition: The propenyl group is introduced at the 3 position through a Friedel-Crafts alkylation reaction.

    Formylation: The formyl group is introduced at the 2 position through a Vilsmeier-Haack reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy-3-(2-propenyl)-

    Reduction: 2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-propenyl)-

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(2-propenyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(2-propenyl)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • **2-Naphthalenecarboxaldehyde, 4,5,6,8-tetramethoxy-3-(2-propenyl)-
  • **2-Naphthalenecarboxaldehyde, 4,5,7-trimethoxy-3-(2-propenyl)-

Uniqueness

2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(2-propenyl)- is unique due to its specific substitution pattern on the naphthalene ring. The presence of methoxy groups at the 4, 5, and 8 positions, along with the propenyl group at the 3 position, imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

834867-27-5

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

4,5,8-trimethoxy-3-prop-2-enylnaphthalene-2-carbaldehyde

InChI

InChI=1S/C17H18O4/c1-5-6-12-11(10-18)9-13-14(19-2)7-8-15(20-3)16(13)17(12)21-4/h5,7-10H,1,6H2,2-4H3

InChI Key

MWASBXSXEYSPFL-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(C(=C(C2=C(C=C1)OC)OC)CC=C)C=O

Origin of Product

United States

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